Ethyl 2-aminothiazole-4-carboxylate hydrochloride

Overview

Description

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is an organic compound that has been used as a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes . It is an organic ligand and possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .

Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-4-carboxylate hydrochloride involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Chemical Reactions Analysis

Ethyl 2-aminothiazole-4-carboxylate hydrochloride has been used in the synthesis of a variety of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Scientific Research Applications

Antimicrobial Agent Synthesis

Ethyl 2-aminothiazole-4-carboxylate hydrochloride serves as a precursor in the synthesis of Schiff bases, which have demonstrated significant antimicrobial activity . These compounds have been tested against multidrug-resistant strains and shown to inhibit the growth of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa, as well as fungi like Candida glabrata and Candida albicans . The ability to target drug-resistant pathogens makes this application particularly valuable in the development of new antibiotics.

Anti-inflammatory and Analgesic Research

The 2-aminothiazole moiety is a core structure in many pharmacologically active compounds with anti-inflammatory and analgesic properties . Ethyl 2-aminothiazole-4-carboxylate hydrochloride can be utilized to create analogues that may serve as potent anti-inflammatory and pain-relief agents, expanding the arsenal of drugs available for chronic conditions such as arthritis.

Antitumor Activity

Compounds derived from ethyl 2-aminothiazole-4-carboxylate hydrochloride have been explored for their antitumor potential . By synthesizing various analogues, researchers can evaluate their cytotoxic effects on cancer cell lines, contributing to the discovery of new chemotherapeutic agents.

Molecular Docking Studies

The synthesized Schiff bases from ethyl 2-aminothiazole-4-carboxylate hydrochloride can be docked with target enzymes to evaluate protein-ligand interactions . This application is crucial in drug design, allowing for the prediction of binding affinities and the optimization of drug candidates for higher efficacy and lower toxicity.

Organic Synthesis Intermediate

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is an important intermediate in organic synthesis . It can be used to prepare various heterocyclic compounds, which are essential in the development of drugs, dyes, and agrochemicals.

Thyroid Inhibitor Research

2-Aminothiazole derivatives have been identified as thyroid inhibitors, which can be used in the treatment of hyperthyroidism . Research into the modification of ethyl 2-aminothiazole-4-carboxylate hydrochloride could lead to the development of new medications for managing thyroid disorders.

Safety and Hazards

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Mechanism of Action

Target of Action

Ethyl 2-aminothiazole-4-carboxylate hydrochloride, also known as 2-Aminothiazole-4-carboxylic acid, ethyl ester hydrochloride, has been found to have significant therapeutic roles as an antibacterial and antifungal agent . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial drugs .

Mode of Action

The compound interacts with its target, the UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . These interactions disrupt the normal function of the enzyme, thereby inhibiting bacterial cell wall synthesis .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Result of Action

The result of the action of Ethyl 2-aminothiazole-4-carboxylate hydrochloride is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential, showing activity against Candida glabrata and Candida albicans .

properties

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSUEYWDNADOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminothiazole-4-carboxylate hydrochloride | |

CAS RN |

435342-17-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

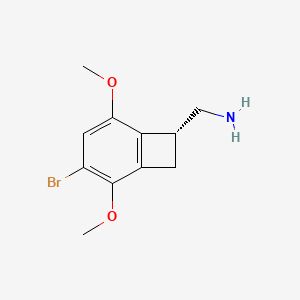

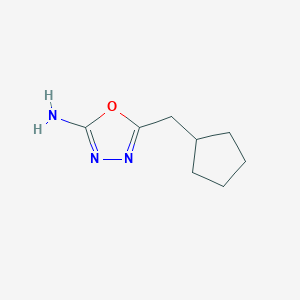

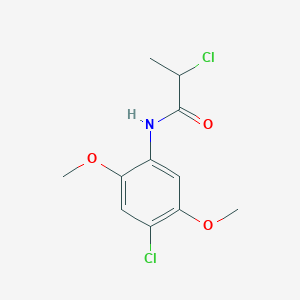

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)